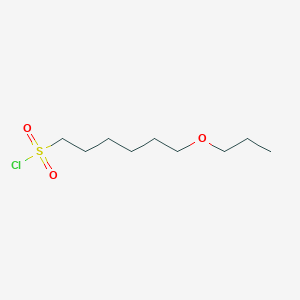

6-Propoxyhexane-1-sulfonyl chloride

Descripción

6-Propoxyhexane-1-sulfonyl chloride is a sulfonate ester derivative characterized by a six-carbon alkyl chain with a propoxy substituent at the sixth carbon and a sulfonyl chloride group at the first carbon. This structure confers unique physicochemical properties, such as enhanced solubility in organic solvents and balanced lipophilicity, making it valuable in organic synthesis and pharmaceutical applications. Its reactivity as a sulfonylating agent is modulated by the electron-donating propoxy group and the steric effects of the hexane backbone .

Propiedades

Fórmula molecular |

C9H19ClO3S |

|---|---|

Peso molecular |

242.76 g/mol |

Nombre IUPAC |

6-propoxyhexane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H19ClO3S/c1-2-7-13-8-5-3-4-6-9-14(10,11)12/h2-9H2,1H3 |

Clave InChI |

KVBYHMAQJSUDFC-UHFFFAOYSA-N |

SMILES canónico |

CCCOCCCCCCS(=O)(=O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propoxyhexane-1-sulfonyl chloride typically involves the reaction of 6-propoxyhexanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:

[ \text{6-Propoxyhexanol} + \text{Chlorosulfonic acid} \rightarrow \text{6-Propoxyhexane-1-sulfonyl chloride} + \text{Hydrochloric acid} ]

Industrial Production Methods

In industrial settings, the production of 6-Propoxyhexane-1-sulfonyl chloride may involve continuous flow processes to optimize yield and safety. Continuous flow synthesis allows for better control over reaction parameters and can improve the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-Propoxyhexane-1-sulfonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide and reducing agents like sodium borohydride can be used under specific conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonyl Derivatives: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

6-Propoxyhexane-1-sulfonyl chloride has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 6-Propoxyhexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural differences and functional attributes of 6-propoxyhexane-1-sulfonyl chloride and its analogs:

| Compound Name | Structural Features | Unique Attributes | Reactivity/Applications |

|---|---|---|---|

| 6-Propoxyhexane-1-sulfonyl chloride | Linear hexane chain, propoxy group | Enhanced solubility in organic media; moderate steric hindrance | Intermediate in sulfonamide synthesis |

| 6-(Isopentyloxy)hexane-1-sulfonyl chloride | Branched isopentyloxy group | Increased steric bulk; reduced nucleophilic substitution rates | Limited in sterically demanding reactions |

| 6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride | Trifluoroethoxy substituent | High lipophilicity; electron-withdrawing fluorine enhances electrophilicity | Drug design (enhanced membrane permeability) |

| 4-Propylcyclohexane-1-sulfonyl chloride | Cyclohexane ring with propyl group | Rigid structure; reduced solubility in polar solvents | Specialty synthesis (bulky substituents) |

| 1-Propanesulfonyl chloride | Short three-carbon chain | High reactivity due to minimal steric hindrance | Rapid sulfonylation reactions |

| Benzene sulfonyl chloride | Aromatic ring | High stability; resonance stabilization of sulfonyl group | Pharmaceuticals (e.g., sulfa drugs) |

Reactivity and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups : The propoxy group in 6-propoxyhexane-1-sulfonyl chloride donates electrons via oxygen, slightly reducing the electrophilicity of the sulfonyl chloride compared to analogs like 6-(2,2,2-trifluoroethoxy)hexane-1-sulfonyl chloride, where fluorine atoms increase electrophilicity .

- Steric Effects : Linear chains (e.g., 6-propoxyhexane) enable better accessibility for nucleophilic attack compared to branched (e.g., 6-(sec-butoxy)hexane-1-sulfonyl chloride) or cyclic derivatives (e.g., 4-propylcyclohexane-1-sulfonyl chloride) .

Physicochemical Properties

- Lipophilicity : Fluorinated analogs (e.g., trifluoroethoxy derivatives) exhibit higher logP values, favoring blood-brain barrier penetration in drug candidates .

- Solubility: Longer alkoxy chains (e.g., propoxy vs. methoxy) improve solubility in non-polar solvents, while cyclic structures (e.g., cyclohexane derivatives) reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.